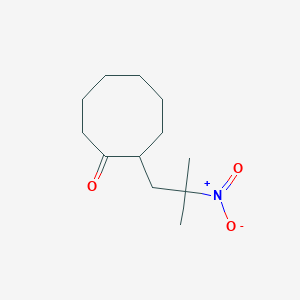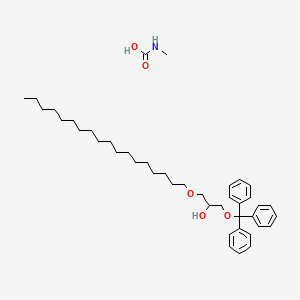
Methylcarbamic acid;1-octadecoxy-3-trityloxypropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylcarbamic acid;1-octadecoxy-3-trityloxypropan-2-ol is a complex organic compound that features a combination of carbamic acid and alcohol functionalities. This compound is notable for its unique structure, which includes a long alkyl chain and a trityl-protected alcohol group. Such compounds are often of interest in organic synthesis and various industrial applications due to their distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylcarbamic acid;1-octadecoxy-3-trityloxypropan-2-ol typically involves multiple steps, starting with the preparation of the trityl-protected alcohol. This can be achieved by reacting trityl chloride with a suitable alcohol under basic conditions. The subsequent steps involve the introduction of the carbamic acid functionality, which can be done using reagents such as methyl isocyanate. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methylcarbamic acid;1-octadecoxy-3-trityloxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The carbamic acid functionality can be reduced to form amines.
Substitution: The trityl group can be removed under acidic conditions to yield the free alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Acidic conditions using hydrochloric acid (HCl) or sulfuric acid (H2SO4) are employed to remove the trityl group.
Major Products
The major products formed from these reactions include aldehydes, ketones, amines, and free alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methylcarbamic acid;1-octadecoxy-3-trityloxypropan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methylcarbamic acid;1-octadecoxy-3-trityloxypropan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The trityl group can protect the alcohol functionality during reactions, allowing for selective modifications. The carbamic acid moiety can interact with nucleophiles, leading to the formation of various derivatives.
Comparison with Similar Compounds
Similar Compounds
Methylcarbamic acid;1-octadecoxy-3-hydroxypropan-2-ol: Similar structure but lacks the trityl protection.
Ethylcarbamic acid;1-octadecoxy-3-trityloxypropan-2-ol: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
Methylcarbamic acid;1-octadecoxy-3-trityloxypropan-2-ol is unique due to its combination of a long alkyl chain, trityl-protected alcohol, and carbamic acid functionality. This combination provides distinct chemical properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
88276-98-6 |
|---|---|
Molecular Formula |
C42H63NO5 |
Molecular Weight |
662.0 g/mol |
IUPAC Name |
methylcarbamic acid;1-octadecoxy-3-trityloxypropan-2-ol |
InChI |
InChI=1S/C40H58O3.C2H5NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-33-42-34-39(41)35-43-40(36-27-20-17-21-28-36,37-29-22-18-23-30-37)38-31-24-19-25-32-38;1-3-2(4)5/h17-25,27-32,39,41H,2-16,26,33-35H2,1H3;3H,1H3,(H,4,5) |
InChI Key |
RFBQYWHYVYHOFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O.CNC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-[Oxydi(4,1-phenylene)]bis[2-(4-chlorophenyl)ethan-1-one]](/img/structure/B14376817.png)
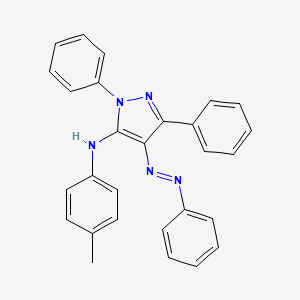
![2-Methyl-1-(2-nitroprop-1-en-1-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14376827.png)
![2H-Indol-2-one, 1,3-dihydro-3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-](/img/structure/B14376829.png)
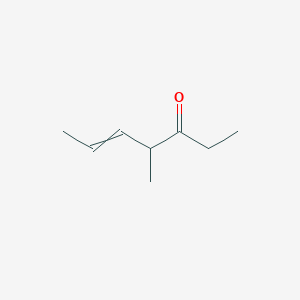
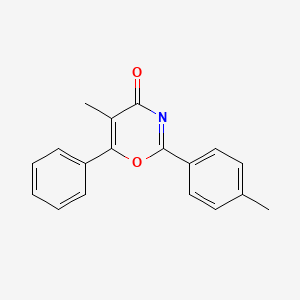
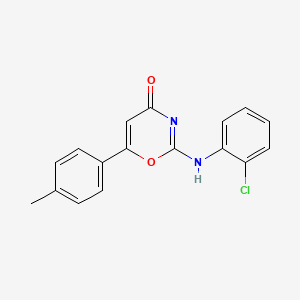
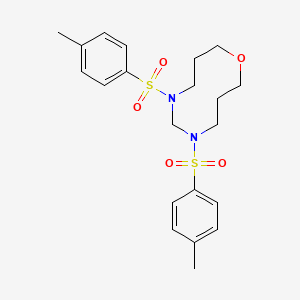
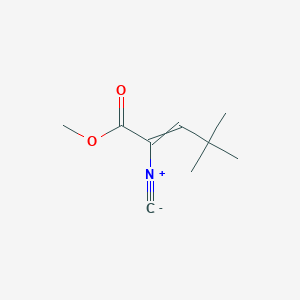

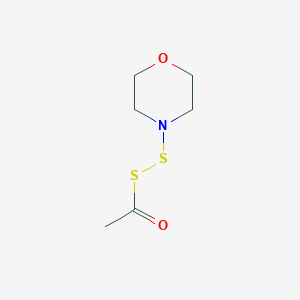
![1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-imidazole](/img/structure/B14376889.png)
